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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in confirming the

identity of isolated 6-Formyl-isoophiopogonanone A.

Frequently Asked Questions (FAQs)
Q1: What is 6-Formyl-isoophiopogonanone A?

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that has been extracted

from the tubers of Ophiopogon japonicus.[1] It is recognized for its antioxidant properties. Its

chemical formula is C₁₉H₁₆O₇, and it has a molecular weight of 356.33 g/mol . The CAS

number for this compound is 116291-82-8.

Q2: What are the primary methods for identifying 6-Formyl-isoophiopogonanone A?

The primary analytical techniques for the structural confirmation of 6-Formyl-
isoophiopogonanone A are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A

combination of these methods is recommended for unambiguous identification.

Q3: I have isolated a compound I believe is 6-Formyl-isoophiopogonanone A. What are the

expected analytical data I should look for?
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For a comprehensive confirmation, your experimental data should align with the values

provided in the tables below, which summarize typical mass spectrometry, and HPLC data.

While specific NMR data for this compound is not readily available in the searched literature,

general chemical shift ranges for similar flavonoid structures are provided for guidance.

Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Issue: My mass spectrum does not match the expected values.

Troubleshooting Steps:

Verify Ionization Mode: Ensure you are using an appropriate ionization technique.

Electrospray ionization (ESI) is commonly used for homoisoflavonoids.

Check Adduct Formation: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+H]⁺) that

can shift the observed mass-to-charge ratio.

Review Fragmentation Pattern: Compare your MS/MS fragmentation pattern with the data

in Table 1. The presence of characteristic fragment ions is a strong indicator of the

compound's identity. The fragmentation of homoisoflavonoids with a C-6 formyl group

often involves an initial neutral loss of CO.

Instrument Calibration: Confirm that your mass spectrometer is properly calibrated.

Table 1: Mass Spectrometry Data for 6-Formyl-isoophiopogonanone A

Parameter Expected Value Source

Precursor Ion [M-H]⁻ m/z 355

MS/MS Fragments m/z 339, 324, 311, 296

Molecular Formula C₁₉H₁₆O₇

Molecular Weight 356.33
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Note: The fragmentation data is based on analysis of related homoisoflavonoids and may serve

as a reference.

High-Performance Liquid Chromatography (HPLC)
Analysis
Issue: The retention time of my peak does not match the expected value.

Troubleshooting Steps:

Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile

phase before injection.

Mobile Phase Preparation: Remake the mobile phase, ensuring accurate composition and

pH. The retention of ionizable compounds can be sensitive to pH changes.

Column Condition: The performance of a C18 column can degrade over time. If you

observe peak tailing or significant shifts in retention time, consider washing or replacing

the column.

Flow Rate and Temperature: Verify that the flow rate and column temperature are set

correctly and are stable throughout the run.

Table 2: HPLC Conditions and Expected Retention Time

Parameter Value

Column C18

Mobile Phase Acetonitrile/Water gradient

Expected Retention Time Approximately 17 minutes

Note: Retention times can vary between different HPLC systems and columns. It is

recommended to run a standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Issue: I am having trouble interpreting the NMR spectra of my isolated compound.

Troubleshooting Steps:

Purity Check: Ensure the purity of your sample. Impurities can significantly complicate

NMR spectra.

Solvent Selection: Use an appropriate deuterated solvent and ensure it is free from water

and other contaminants.

Reference Standard: Use a suitable internal standard (e.g., TMS) for accurate chemical

shift referencing.

Compare with Similar Structures: In the absence of a reference spectrum for 6-Formyl-
isoophiopogonanone A, compare your data with published spectra of structurally related

homoisoflavonoids. Key structural features to look for include signals corresponding to an

aldehyde proton, aromatic protons, and protons of the chromanone core.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Homoisoflavonoid Core

Structures

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Aldehyde (-CHO) 9.5 - 10.5 185 - 200

Aromatic (Ar-H) 6.0 - 8.0 100 - 160

Chromanone Core 2.5 - 5.0 40 - 80

Carbonyl (C=O) - 190 - 205

Phenolic Hydroxyl (-OH) 5.0 - 12.0 -

Note: These are general ranges and the exact chemical shifts will be influenced by the specific

substitution pattern of 6-Formyl-isoophiopogonanone A.

Experimental Protocols
Protocol 1: Mass Spectrometry Analysis (ESI-MS/MS)
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Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1-10 µg/mL.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Analysis Mode: Acquire data in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

MS Scan: Perform a full scan to determine the mass of the molecular ion.

MS/MS Scan: Select the molecular ion as the precursor for collision-induced dissociation

(CID) to obtain the fragmentation pattern.

Data Analysis: Compare the observed m/z values of the precursor and fragment ions with

the expected values in Table 1.

Protocol 2: HPLC Analysis
Sample Preparation: Prepare a stock solution of the isolated compound in a suitable solvent

(e.g., methanol) and dilute to an appropriate concentration for UV detection.

HPLC System: Use a standard HPLC system with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or

acetic acid to improve peak shape) is typically used.

Flow Rate: A flow rate of 1.0 mL/min is standard.

Detection: Monitor the elution profile at a wavelength where the compound has maximum

absorbance (typically determined by UV-Vis spectroscopy).

Analysis: Compare the retention time of the major peak with the expected value.
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Caption: Experimental workflow for the identification of 6-Formyl-isoophiopogonanone A.
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Caption: Postulated antioxidant signaling pathway of 6-Formyl-isoophiopogonanone A via

Keap1-Nrf2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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